2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O2/c26-21-5-1-4-8-24(21)32-20-11-15-28(16-12-20)19-9-13-29(14-10-19)25(31)17-30-18-27-22-6-2-3-7-23(22)30/h1-8,18-20H,9-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHUAFIGZZUROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone is a synthetic organic molecule that belongs to the class of benzimidazole derivatives. This class is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound, particularly the combination of a benzimidazole core and a fluorinated phenoxy group, suggest potential for significant pharmacological activity.
Chemical Structure and Synthesis
The molecular structure of the compound can be represented as follows:
The synthesis typically involves several key steps:
- Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with appropriate carboxylic acids under acidic conditions.
- Introduction of the Acetamide Group : The acetamide moiety is introduced via reaction with chloroacetyl chloride in the presence of a base.
- Attachment of the Fluorophenoxy Group : This final step involves nucleophilic substitution with 4-fluorophenol.
The biological activity of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone is primarily attributed to its interaction with various biological targets. The benzimidazole core is known to inhibit specific enzymes and receptors, while the fluorophenoxy group may enhance binding affinity and specificity.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-benzimidazole | Basic benzimidazole core | Antimicrobial, anticancer |
| 4-Fluorobenzamide | Contains fluorinated ring | Anticancer |
| Imidazo[1,2-a]pyridine | Related heterocyclic structure | GABA-A receptor modulation |
The unique combination found in this compound may provide enhanced selectivity and potency against certain targets compared to other similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of benzimidazole derivatives, including this compound:
- Anticancer Activity : A study demonstrated that related benzimidazole compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. The compounds inhibited bacterial growth by disrupting cell wall synthesis .
- Enzyme Inhibition : Research has shown that certain benzimidazole derivatives can act as potent inhibitors of kinases involved in cancer progression. The inhibition constants (IC50 values) were reported in the low micromolar range, indicating strong inhibitory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzoimidazole-Ethanone Derivatives
Compounds sharing the 1-(1H-benzo[d]imidazol-1-yl)ethanone backbone but differing in substituents include:
Key Observations :
- Substituent Effects: The nitro groups in BD-4/BD-5 enhance antimicrobial activity compared to BD-1’s aminophenyl group .
Heterocyclic Hybrids
Compounds combining benzoimidazole with other heterocycles:
Key Observations :
- Triazole Hybrids : The triazole-containing derivatives (e.g., 4d, 4f) exhibit superior antimicrobial activity compared to nitro-substituted BD-4/BD-5, likely due to enhanced hydrogen bonding and metabolic stability .
Common Strategies for Benzoimidazole-Ethanone Derivatives
- Condensation Reactions: BD-1 and BD-5 are synthesized via condensation of substituted benzoimidazoles with p-aminoacetophenone in ethanol, yielding ~72–75% .
- Nucleophilic Aromatic Substitution (SNAr) : Used in for imidazole-bipyridine hybrids, offering regioselectivity but requiring electron-deficient aryl halides.
- Coupling Agents : Compound 65 () employs HBTU for amide bond formation, achieving 67% yield. This method could be relevant for the target compound’s bipiperidinyl linkage.
Pharmacological and Physicochemical Properties
Antimicrobial Activity
- Nitro vs. Fluoro Substituents: BD-4/BD-5 (nitro) show moderate activity, while triazole hybrids () and sertaconazole () with halogens/heterocycles exhibit stronger effects. The target compound’s 2-fluorophenoxy group may mimic these trends.
- Cytotoxicity : Patel et al.’s derivatives () with aryl groups show IC₅₀ values <10 µM in cancer cells, suggesting the target compound’s bipiperidinyl group could reduce off-target toxicity.
Antioxidant Potential
- DPPH Assay: Rajasekaran et al. () report benzoimidazole-oxadiazole hybrids with scavenging activity comparable to ascorbic acid. The target compound’s ethanone group may similarly stabilize free radicals.
Physicochemical Data
| Property | BD-1 | BD-4 | Compound 65 | Target Compound* |
|---|---|---|---|---|
| Melting Point (°C) | 93 | 95 | 178–185 | ~150–200 |
| % Yield | 75.35 | 72.69 | 67 | ~60–70 |
| Molecular Weight | 209.25 | 239.23 | 413.36 | ~450–500 |
Note: *Estimated based on structural complexity.
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and what intermediates are critical?
Answer:
The synthesis typically involves multi-step reactions:
Imidazole ring formation : Condensation of glyoxal with ammonia derivatives, as seen in thioether-linked analogs (e.g., ).
Fluorophenoxy group introduction : Nucleophilic aromatic substitution using 2-fluorophenol and a halogenated bipiperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
Coupling reactions : Amide bond formation between the benzoimidazole and bipiperidinyl moieties using coupling agents like EDCI or HATU .
Key intermediates :
- 4-(2-Fluorophenoxy)-1,4'-bipiperidine
- 2-(1H-Benzo[d]imidazol-1-yl)acetic acid
Purification : Column chromatography (hexane:ethyl acetate) or recrystallization (methanol/water) ensures purity .
Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?
Answer:
Conflicting yields (e.g., 15–40% in similar syntheses ) arise from steric hindrance or side reactions. Optimization strategies include:
- Catalyst screening : Use Pd-catalyzed cross-coupling for aryl ether formation (e.g., ).
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Temperature control : Slow addition of reagents at 0–5°C minimizes byproducts during imidazole activation .
DOE approach : Vary reaction time, temperature, and stoichiometry in a factorial design to identify optimal conditions .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- ¹H/¹³C-NMR : Key peaks include:
- Aromatic protons (δ 6.8–7.9 ppm for benzoimidazole and fluorophenoxy groups) .
- Bipiperidine CH₂ signals (δ 2.5–3.5 ppm) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₅H₂₈FN₃O₂: 446.2178) .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-F (1220–1280 cm⁻¹) .
Advanced: How can overlapping NMR peaks be resolved to assign stereochemistry in the bipiperidinyl moiety?
Answer:
- 2D NMR : Use HSQC to correlate carbon-proton pairs and COSY to identify coupling networks .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict chemical shifts for diastereomers .
- Crystallography : Single-crystal X-ray diffraction resolves conformational ambiguity in the bipiperidine ring .
Basic: What in vitro assays evaluate the compound’s biological activity?
Answer:
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram+/Gram- bacteria .
- Kinase inhibition : ELISA-based screening for ATP-binding pocket interference (e.g., tyrosine kinase assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How should pharmacokinetic (PK) studies be designed to assess bioavailability?
Answer:
- Rodent models : Administer IV/PO doses (5–20 mg/kg) and collect plasma samples at intervals (0–24 hrs) .
- LC-MS/MS analysis : Quantify compound and metabolites; calculate parameters (t₁/₂, Cₘₐₓ, AUC) .
- Tissue distribution : Fluorescent tagging or radiolabeling (³H/¹⁴C) tracks organ-specific accumulation .
Basic: How does the 2-fluorophenoxy group influence physicochemical properties?
Answer:
- Lipophilicity : Increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic stability : Fluorine reduces oxidative metabolism via cytochrome P450 enzymes .
- Solubility : Poor aqueous solubility (<10 µM) necessitates formulation with co-solvents (e.g., PEG 400) .
Advanced: What SAR strategies identify critical pharmacophores for target binding?
Answer:
- Analog synthesis : Replace bipiperidine with morpholine or substitute fluorine with other halogens .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with tubulin’s colchicine site .
- Bioisosteric replacement : Swap benzoimidazole with indole or benzothiazole to assess activity retention .
Basic: What purification challenges arise, and how are they mitigated?
Answer:
- Byproduct removal : Silica gel chromatography separates unreacted bipiperidine precursors .
- Hygroscopicity : Store under inert gas (N₂/Ar) to prevent degradation .
- Scale-up limitations : Switch from flash to HPLC prep columns for >10 g batches .
Advanced: How to reconcile contradictory bioactivity data across studies?
Answer:
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural validation : Confirm batch purity via elemental analysis and chiral HPLC .
- Meta-analysis : Pool data from ≥3 independent studies and apply ANOVA to assess significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
